

Application Notes and Protocols for endo-BCN-PEG8-acid Coupling Reactions

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Compound of Interest		
Compound Name:	endo-BCN-PEG8-acid	
Cat. No.:	B607322	Get Quote

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Introduction

This document provides detailed application notes and experimental protocols for the efficient coupling of **endo-BCN-PEG8-acid** with primary amine-containing molecules. The conjugation is facilitated by the synergistic action of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU). **endo-BCN-PEG8-acid** is a heterobifunctional linker that features a bicyclo[6.1.0]nonyne (BCN) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal carboxylic acid for amide bond formation. The 8-unit polyethylene glycol (PEG) spacer enhances aqueous solubility and provides flexibility. This protocol is particularly relevant for the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Principle of the Reaction

The EDC/HATU coupling method is a highly efficient approach for forming a stable amide bond between a carboxylic acid and a primary amine. The reaction proceeds through a two-step mechanism that ensures high yields and minimizes side reactions.

 Activation of the Carboxylic Acid: EDC activates the carboxyl group of endo-BCN-PEG8acid, forming a highly reactive O-acylisourea intermediate.



• Formation of the Active Ester and Amide Bond: HATU intercepts this intermediate to generate a more stable and highly reactive OAt-active ester.[1] This active ester then readily reacts with a primary amine to form the desired amide bond.[1] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the amine and neutralize acids formed during the reaction.[1]

Quantitative Data Summary

The following table summarizes the recommended quantitative parameters for the EDC/HATU coupling of **endo-BCN-PEG8-acid**. These values are derived from established protocols for similar PEGylated carboxylic acids and should serve as a robust starting point for optimization. [2]



Parameter	Recommended Value/Range	Notes
Molar Ratios (relative to Amine)		
endo-BCN-PEG8-acid	1.2 equivalents	A slight excess ensures complete consumption of the potentially more valuable amine substrate.
HATU	1.2 equivalents	Enhances coupling efficiency and reduces racemization.[1]
EDC·HCI	1.2 equivalents	Activates the carboxylic acid.
DIPEA	2.4 equivalents	Acts as a non-nucleophilic base to facilitate the reaction. [2]
Reaction Conditions		
Solvent	Anhydrous DMF or DCM	Ensure the use of dry solvents to prevent hydrolysis of the activated species.[2]
Concentration	0.1 - 0.5 M	Adjust based on the solubility of the starting materials.[1]
Temperature	Room Temperature (20-25°C)	Provides a balance between reaction rate and stability. Can be performed at 4°C for sensitive substrates.
Reaction Time	2 - 4 hours (at RT) or Overnight (at 4°C)	Monitor reaction progress by LC-MS or TLC for optimal results.[2]

Experimental Protocols



This protocol describes a general procedure for the coupling of **endo-BCN-PEG8-acid** to a primary amine-containing molecule in an organic solvent. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents

- endo-BCN-PEG8-acid
- Amine-containing substrate
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- · Reaction vial and magnetic stirrer
- Standard work-up and purification reagents (e.g., water, brine, ethyl acetate, sodium sulfate)
- Purification system (RP-HPLC or Flash Chromatography)

Procedure

- Reagent Preparation:
 - In a clean, dry reaction vial, dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.
 - In a separate vial, dissolve endo-BCN-PEG8-acid (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (2.4 equivalents) in anhydrous DMF.[2]
- Pre-activation:
 - Stir the mixture containing endo-BCN-PEG8-acid, HATU, and DIPEA at room temperature for approximately 5 minutes to allow for pre-activation.



- · Activation and Coupling:
 - To the pre-activated mixture, add EDC·HCl (1.2 equivalents).[2]
 - Immediately add the solution of the amine-containing substrate to the activated endo-BCN-PEG8-acid mixture.

Reaction:

- Stir the reaction mixture at room temperature for 2-4 hours. Alternatively, the reaction can be carried out overnight at 4°C, which may be beneficial for sensitive substrates.[2]
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid
 Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

Work-up:

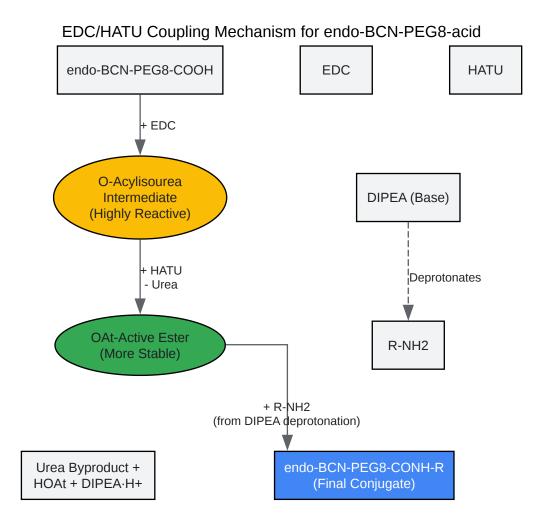
- Quench the reaction by adding water.
- Dilute the mixture with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

 Purify the crude product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or flash column chromatography on silica gel to yield the pure endo-BCN-PEG8-conjugate.

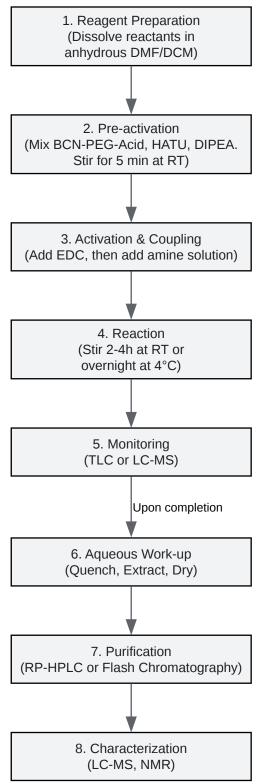
Visualizations Reaction Mechanism







Experimental Workflow for endo-BCN-PEG8-acid Conjugation



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